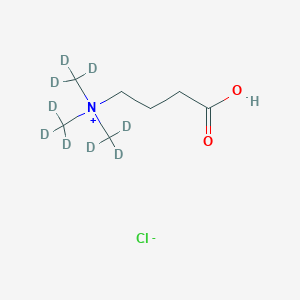

N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride

Description

Properties

Molecular Formula |

C7H16ClNO2 |

|---|---|

Molecular Weight |

190.71 g/mol |

IUPAC Name |

3-carboxypropyl-tris(trideuteriomethyl)azanium;chloride |

InChI |

InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3; |

InChI Key |

GNRKTORAJTTYIW-KYRNGWDOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCC(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] |

Canonical SMILES |

C[N+](C)(C)CCCC(=O)O.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

Trimethylamine-d9 reacts with 4-bromobutyric acid in an aqueous medium under controlled pH (6.5–9.5) and temperature (5–40°C). The reaction proceeds via an SN2 mechanism, where the tertiary amine attacks the electrophilic carbon of the bromoalkane, forming the quaternary ammonium center. Hydrochloric acid is added to neutralize the mixture and precipitate the product as a chloride salt.

Key Parameters

- Molar Ratios : A stoichiometric excess of trimethylamine-d9 (1.0–1.3 equivalents) ensures complete alkylation.

- Catalysts : Quaternary ammonium salts (e.g., dodecylbenzyl dimethyl ammonium chloride) enhance reaction rates by stabilizing transition states.

- Deuterium Incorporation : The use of trimethylamine-d9 (99% isotopic purity) ensures full deuteration of the methyl groups.

Yield and Purity

Under optimal conditions (pH 7–8, 24°C, 2 hours), this method achieves yields >98% and purity >97%. The product is isolated via vacuum distillation or recrystallization.

Deuteration of Non-Labeled Precursors

Deuterium exchange offers a post-synthetic route to introduce isotopic labels. However, this method is less common due to the stability of methyl groups in quaternary ammonium salts.

Procedure

Non-deuterated N-(carboxypropyl)-N,N,N-trimethylammonium chloride is subjected to acid-catalyzed hydrogen-deuterium exchange in D2O. The reaction is conducted under reflux (100°C) for 48–72 hours, but deuteration efficiency rarely exceeds 70%.

Comparative Analysis

| Method | Yield | Purity | Deuteration Efficiency | Cost |

|---|---|---|---|---|

| Alkylation | >98% | >97% | 99% | High |

| Epoxide Route | 90–95% | 95–97% | 99% | Moderate |

| Deuteration Exchange | 60–70% | 85–90% | 70% | Low |

Purification and Characterization

Crude product is purified via:

- Vacuum Distillation : Removes unreacted trimethylamine-d9 and water.

- Recrystallization : Ethanol-water mixtures yield crystalline product.

- Ion-Exchange Chromatography : Removes ionic impurities.

Analytical Validation

Chemical Reactions Analysis

Gut Microbial Metabolism to Trimethylamine (TMA)

This compound serves as a critical intermediate in the microbial metabolism of L-carnitine to trimethylamine N-oxide (TMAO), a pro-atherogenic metabolite . Key steps include:

-

Step 1 : L-carnitine undergoes microbial dehydrogenation to form γ-butyrobetaine (γBB) via intermediate 3-dehydrocarnitine.

-

Step 2 : γBB is converted to TMA by gut microbiota, predominantly in the cecum .

-

Step 3 : TMA is absorbed into the bloodstream and oxidized in the liver to TMAO .

Isotopic tracing studies using deuterated γBB (d9-γBB) demonstrated that:

-

TMA production from γBB occurs 1.5-fold faster than from equimolar L-carnitine in murine cecal microbiota .

-

No cross-conversion occurs between γBB and other trimethylamines like choline or betaine .

Reaction Kinetics and Pathways

Experiments with isotopically labeled γBB (d9-γBB) and L-carnitine (d3-methyl) revealed:

In Vitro Metabolic Studies

Co-incubation of d9-γBB with murine intestinal segments showed:

-

Cecal luminal content is the most active site for TMA synthesis, producing 25.7 ± 3.1 nmol TMA/mg protein/h .

-

No TMA formation occurred in sterile intestinal tissues, confirming microbial dependence .

Stability and Degradation

Scientific Research Applications

N-(Carboxypropyl)-N,N,N-trimethyl-d9-ammonium chloride, also known as γ-Butyrobetaine trimethyl-d9 hydrochloride, is a stable isotope labeled analytical standard that sees use in various scientific research applications . The compound is a synthetic carnitine analog .

Chemical Properties

- Molecular Formula: . Cl

- Molecular Weight: 190.72

- CAS Number: 85806-17-3 for the labeled form, 6249-56-5 for the unlabeled form

- IUPAC Name: 3-carboxypropyl-tris(trideuteriomethyl)azanium;chloride

- InChI: InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H/i1D3,2D3,3D3;

- SMILES: [Cl-].[2H]C([2H])([2H])N+(C([2H])([2H])[2H])C([2H])([2H])[2H]

Applications

- Isotopic Labeling in Mass Spectrometry: this compound, like other isotopically-labeled compounds, is useful in quantitative mass spectrometry . Isotopically labeled standards such as d9-choline, d9-TMA, d9-TMAO, and d9-carnitine are added to samples to correct for variances during analysis .

- Metabolic Studies: Trimethylamine-N-oxide (TMAO) levels are correlated with metabolic diseases . this compound can be used to study the metabolism of γ-butyrobetaine and related compounds in in vitro models .

Mechanism of Action

The mechanism of action of (3-Carboxypropyl)trimethylammonium-d9 (chloride) involves its role as an intermediary metabolite in the gut microbial metabolism of L-carnitine to TMAO. This process is significant in the context of cardiovascular health, as elevated levels of TMAO are associated with an increased risk of arteriosclerosis and cardiovascular diseases. The compound interacts with specific enzymes and pathways involved in this metabolic process .

Comparison with Similar Compounds

N-(Carboxymethyl)-N,N,N-trimethyl-D9-ammonium Chloride (CAS: 285979-85-3)

Trimethyl-D9-amine Hydrochloride (CAS: 18856-86-5)

N-(1-(2,3-Dioleyloxy)propyl)-N,N,N-trimethylammonium Chloride

DL-Carnitine-D9 Hydrochloride (CAS: 350818-62-1)

- Molecular Formula: C₇H₁₅D₃NO₃·Cl

- Key Differences :

Analytical and Functional Comparisons

Structural and Isotopic Features

| Parameter | N-(Carboxypropyl)-D9 | N-(Carboxymethyl)-D9 | DL-Carnitine-D9 HCl |

|---|---|---|---|

| Deuterium Position | Trimethyl-D9 | Trimethyl-D9 | N-methyl-D3 |

| Functional Group | Carboxypropyl (-COOH) | Carboxymethyl (-COOH) | Hydroxyl (-OH) |

| Molecular Weight (g/mol) | 190.72 | 162.66 | 215.74 |

| Primary Application | Betaine/choline analysis | Betaine quantification | Fatty acid metabolism |

Performance in LC/MS Analysis

- N-(Carboxypropyl)-D9 : Provides distinct fragmentation patterns due to the longer carboxypropyl chain, enabling precise quantification in complex matrices like plasma .

- N-(Carboxymethyl)-D9 : Shorter retention time (~2–3 minutes earlier elution) compared to the carboxypropyl analog, useful for high-throughput workflows .

Stability and Handling

- Storage : N-(Carboxypropyl)-D9 is stable at room temperature, while N-(Carboxymethyl)-D9 requires refrigeration (0–6°C) for long-term storage .

- Cost: Priced at $265–575 per 0.01–0.05 g, comparable to DL-Carnitine-D9 HCl but higher than non-deuterated analogs .

Key Differentiators and Limitations

- Advantages of N-(Carboxypropyl)-D9: High isotopic purity (99 atom% D) ensures accuracy in MS-based quantification . Carboxypropyl chain mimics endogenous betaine, reducing assay variability .

- Limitations: Higher cost compared to non-deuterated analogs. Not suitable for lipid-based delivery systems due to hydrophilicity .

Biological Activity

N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride (often referred to as D9-choline or γ-butyrobetaine hydrochloride) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological effects, particularly focusing on its antibacterial properties and other relevant biological activities.

- Chemical Formula : C₇H₇D₉ClNO₂

- CAS Number : 85806-17-3

- Molecular Weight : 174.68 g/mol

- Physical State : Solid, typically appearing as a white crystalline powder.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. Particularly, its effectiveness against Streptococcus mutans has been documented.

The antibacterial mechanism is multifaceted, involving:

- Disruption of Cell Membrane Integrity : The compound increases the permeability of bacterial cell walls, leading to cell lysis.

- Inhibition of Protein and Nucleic Acid Synthesis : this compound interferes with the synthesis processes essential for bacterial growth.

- Metabolic Inhibition : It has been shown to decrease the activity of key metabolic enzymes such as Na⁺-K⁺ ATPase, pyruvate kinase (PK), succinate dehydrogenase (SDH), and malate dehydrogenase (MDH), thereby inhibiting glycolysis and the tricarboxylic acid (TCA) cycle in bacteria .

Minimum Inhibitory Concentration (MIC)

The MIC for S. mutans has been reported at approximately 0.625 mg/mL , demonstrating significant antibacterial efficacy with a reported inhibition rate of 90.01% after 12 hours of treatment .

Comparative Biological Activity Data

Case Studies

- In Vitro Studies : A study demonstrated that treatment with this compound resulted in observable structural changes in S. mutans, including the formation of cavities on the cell surface, indicating membrane damage .

- Biofilm Formation Inhibition : The compound significantly reduced biofilm formation by lowering mRNA expression levels related to biofilm development in S. mutans, suggesting its potential use in preventing dental caries .

- Comparative Studies with Other Antibacterials : When compared to traditional antibiotics, this compound exhibited lower toxicity and better biocompatibility, making it a promising candidate for further development in antibacterial therapies .

Other Biological Activities

While primarily studied for its antibacterial properties, preliminary research suggests potential applications in:

Q & A

Q. How is N-(Carboxypropyl)-N,N,N-trimethyl-D9-ammonium chloride synthesized, and what analytical methods validate its deuterium incorporation and purity?

Methodological Answer: The synthesis typically involves quaternization of a tertiary amine precursor (e.g., N,N-dimethylcarboxypropylamine) with deuterated methyl iodide (CD₃I) under controlled alkaline conditions. Post-synthesis purification employs recrystallization in ethanol/water mixtures to remove unreacted precursors . Characterization requires:

- Nuclear Magnetic Resonance (NMR): ²H NMR confirms deuterium incorporation at trimethyl groups (δ 3.2–3.5 ppm, absence of proton signals).

- Mass Spectrometry (MS): High-resolution MS detects the molecular ion cluster at m/z 190.72 (M⁺, accounting for D9 substitution) .

- Isotopic Purity: Combustion analysis or isotope ratio MS verifies ≥99 atom% deuterium .

Q. What is the role of this compound as an internal standard in metabolomics or lipidomics studies?

Methodological Answer: The compound serves as a deuterated internal standard for quantifying endogenous betaine or carnitine derivatives via LC-MS/MS . Key steps include:

- Sample Preparation: Deproteinize biological matrices (e.g., plasma) with acetonitrile containing 10 µmol/L of the deuterated standard to normalize extraction efficiency .

- Chromatography: Use hydrophilic interaction liquid chromatography (HILIC) with a zwitterionic column (e.g., ZIC-pHILIC) to resolve polar metabolites.

- Quantification: Monitor transitions like m/z 190.72 → 118.05 (target) and m/z 181.65 → 109.00 (standard) in positive-ion mode, correcting for matrix effects .

Advanced Research Questions

Q. How do isotopic impurities (e.g., residual protons in D9-labeled groups) affect tracer studies in metabolic flux analysis?

Methodological Answer: Even minor isotopic impurities (e.g., <1% residual protons) can skew mass spectrometry data due to overlapping isotopic envelopes. Mitigation strategies include:

- Pre-Experimental Validation: Use high-sensitivity MS/MS to detect trace protonated species (e.g., M+1 peaks) .

- Data Correction: Apply mathematical deconvolution algorithms (e.g., IsoCor) to account for natural isotope abundance and impurities .

- Synthesis Optimization: Replace methyl-d9 precursors with higher-purity reagents (≥99.5 atom% D) to minimize batch variability .

Q. What challenges arise in optimizing LC-MS parameters for detecting this compound in complex biological matrices?

Methodological Answer: Key challenges and solutions:

- Ion Suppression: Co-eluting phospholipids in plasma suppress ionization. Use supported liquid extraction (SLE) instead of protein precipitation to reduce lipid content .

- Mobile Phase Optimization: Add 0.1% formic acid to enhance ionization efficiency in positive mode. Avoid phosphate buffers, which cause adduct formation .

- Collision Energy Tuning: For MS/MS, optimize collision energy (e.g., 20–35 eV) to maximize fragment ion yield without degrading the quaternary ammonium structure .

Q. How does the carboxypropyl side chain influence stability in long-term storage or under physiological conditions?

Methodological Answer: The carboxypropyl group enhances hydrophilicity but may undergo pH-dependent hydrolysis. Stability protocols include:

- Storage Conditions: Lyophilize and store at −80°C under argon to prevent carboxylate ester degradation .

- Buffering: In cell culture experiments, maintain pH 7.4 with HEPES buffer to avoid β-elimination reactions at the propyl-carboxyl linkage .

- Stability Assays: Conduct accelerated degradation studies (40°C, 75% humidity) with HPLC monitoring to establish shelf-life .

Data Contradiction Analysis

Q. Discrepancies in reported purity (98% vs. 99 atom% D): How should researchers validate supplier claims?

Critical Evaluation:

- Source-Specific Variations: Suppliers like CDN Isotopes report 99 atom% D , while others may cite 98% chemical purity (unrelated to deuterium content) .

- Validation Protocol:

- Quantitative ¹H NMR: Compare proton signal integrals from residual CH₃ vs. CD₃ groups.

- Isotope Dilution MS: Spike a known protonated analog into the sample and measure isotopic ratio deviations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.